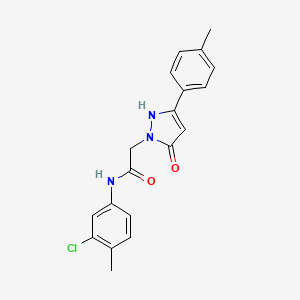
N-(3-chloro-4-methylphenyl)-2-(5-oxo-3-(p-tolyl)-2,5-dihydro-1H-pyrazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-2-(5-oxo-3-(p-tolyl)-2,5-dihydro-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C19H18ClN3O2 and its molecular weight is 355.82. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-chloro-4-methylphenyl)-2-(5-oxo-3-(p-tolyl)-2,5-dihydro-1H-pyrazol-1-yl)acetamide is a pyrazole derivative with significant potential in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. This compound has garnered attention due to its structural features that may contribute to various biological activities. This article will delve into the biological activity of this compound, presenting data tables, case studies, and relevant research findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈ClN₃O₃ |
| Molecular Weight | 371.8 g/mol |
| CAS Number | 1251703-31-7 |
Structure
The structure of this compound features a chlorinated aromatic ring and a pyrazole moiety, which are known to influence its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated several pyrazole derivatives against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The results indicated significant cytotoxic effects:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| N-(3-chloro-4-methylphenyl)-2-(5-oxo...) | MCF7 | 12.50 |
| N-(3-chloro-4-methylphenyl)-2-(5-oxo...) | A549 | 26.00 |
| N-(3-chloro-4-methylphenyl)-2-(5-oxo...) | HCT116 | 0.07 |
These findings suggest that modifications in the pyrazole structure can lead to enhanced cytotoxicity against specific cancer types .
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. A review indicated that certain compounds exhibit significant inhibition of inflammatory pathways, making them potential candidates for treating inflammatory diseases.
Inhibition Studies
In vitro studies have demonstrated that some pyrazole compounds can inhibit pro-inflammatory cytokines with IC₅₀ values comparable to standard anti-inflammatory drugs:
| Compound | IC₅₀ (µg/mL) | Comparison Drug (Diclofenac) | IC₅₀ (µg/mL) |
|---|---|---|---|
| N-(3-chloro-4-methylphenyl)-2-(5-oxo...) | 60.56 | Diclofenac | 54.65 |
This indicates that the compound may serve as a viable alternative in managing inflammation .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Cell Cycle Arrest : Many pyrazole derivatives induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : Some studies report that these compounds can trigger apoptotic pathways in cancer cells.
- Cytokine Modulation : The anti-inflammatory effects are often attributed to the modulation of cytokine production and signaling pathways.
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[5-(4-methylphenyl)-3-oxo-1H-pyrazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-12-3-6-14(7-4-12)17-10-19(25)23(22-17)11-18(24)21-15-8-5-13(2)16(20)9-15/h3-10,22H,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNYYMIWXZFIAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N(N2)CC(=O)NC3=CC(=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













